molecular formula C15H15N3 B8339237 (4-methylbenzyl)-1H-benzo[d]imidazol-5-amine

(4-methylbenzyl)-1H-benzo[d]imidazol-5-amine

Cat. No. B8339237
M. Wt: 237.30 g/mol
InChI Key: DKCKTXYFSXRACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541596B2

Procedure details

The compound was synthesized starting from benzimidazol-5-amine (133 mg; 1 mmol; 1 eq.), 4-methylbenzylbromide (407 mg; 2.2 mmol; 2.2 eq.) and K2CO3 (304 mg; 2.2 mmol; 2.2 eq.) according to method 5; Yield: 0.109 g (32.0%); MS m/z: 342.1 [M+H]+; 1H-NMR (500 MHz, DMSO d6): δ 2.23 (s, 6H); 4.57 (s, 4H); 6.66 (br s, 1H); 6.71 (dd, 1H, 4J=2.1 Hz, 3J=8.9 Hz); 7.09 (d, 4H, 3J=7.9 Hz); 7.14 (d, 4H, 3J=7.9 Hz); 7.30 (d, 1H, 3J=8.5 Hz); 7.88 (s, 1H); 11.88 (br s, 1H); HPLC (METHOD [A]): rt 17.36 min (98.1%)
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
407 mg
Type
reactant
Reaction Step Two
Name
Quantity
304 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=2[NH:3][CH:2]=1.[CH3:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+]>>[CH3:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:1]2[C:5]3[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=3[N:3]=[CH:2]2)=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)N
Step Two
Name
Quantity
407 mg
Type
reactant
Smiles
CC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
304 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized
CUSTOM
Type
CUSTOM
Details
rt 17.36 min (98.1%)
Duration
17.36 min

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(CN2C=NC3=C2C=CC(=C3)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.